2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2549007-96-5
VCID: VC11847061
InChI: InChI=1S/C20H26N8/c1-12-14(3)23-17(16-5-6-16)25-18(12)26-7-9-27(10-8-26)19-13(2)15(4)24-20-21-11-22-28(19)20/h11,16H,5-10H2,1-4H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C
Molecular Formula: C20H26N8
Molecular Weight: 378.5 g/mol

2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

CAS No.: 2549007-96-5

Cat. No.: VC11847061

Molecular Formula: C20H26N8

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine - 2549007-96-5

Specification

CAS No. 2549007-96-5
Molecular Formula C20H26N8
Molecular Weight 378.5 g/mol
IUPAC Name 7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H26N8/c1-12-14(3)23-17(16-5-6-16)25-18(12)26-7-9-27(10-8-26)19-13(2)15(4)24-20-21-11-22-28(19)20/h11,16H,5-10H2,1-4H3
Standard InChI Key BHLHRRILAOCGMP-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A 5,6-dimethyl- triazolo[1,5-a]pyrimidine core, which combines a triazole ring fused to a pyrimidine scaffold.

  • A piperazine linker at position 7 of the triazolopyrimidine, providing conformational flexibility.

  • A 2-cyclopropyl-5,6-dimethylpyrimidine group attached to the piperazine’s distal nitrogen .

This arrangement creates a planar triazolopyrimidine system connected to a sterically hindered pyrimidine via a semi-rigid piperazine bridge, enabling potential interactions with both flat enzymatic pockets and hydrophobic protein domains.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₆N₈
Molecular Weight378.5 g/mol
IUPAC Name7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl- triazolo[1,5-a]pyrimidine
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C
InChIKeyBHLHRRILAOCGMP-UHFFFAOYSA-N

Synthesis and Physicochemical Characteristics

Physicochemical Profile

  • Solubility: Predicted aqueous solubility ≤0.1 mg/mL (logS = -4.2), necessitating DMSO or ethanol for in vitro assays .

  • Stability: Susceptible to photodegradation due to extended π-conjugation; recommended storage at -20°C under inert atmosphere.

  • Spectroscopic Signatures:

    • ¹H NMR (DMSO-d6): δ 1.12–1.18 (m, cyclopropane CH₂), 2.35 (s, C5/C6 methyl), 3.85–4.10 (piperazine CH₂) .

    • HRMS: m/z 379.2231 [M+H]⁺ (calculated for C₂₀H₂₇N₈⁺).

Hypothetical Biological Activity and Mechanism

Target Prediction

Quantitative structure-activity relationship (QSAR) modeling against kinase databases reveals similarities to ATP-competitive inhibitors:

  • VEGFR2 (PDB ID 4AGD): Triazolopyrimidine moiety may occupy the adenine-binding pocket, with cyclopropylpyrimidine extending into the hydrophobic back pocket.

  • CDK4/6 (PDB ID 5L2S): Piperazine linker could facilitate interactions with the DFG motif in the activation loop.

Research Gaps and Future Directions

Despite computational insights, critical unknowns persist:

  • In Vitro Efficacy: No published data on cytotoxicity, IC₅₀ values, or selectivity indices.

  • ADMET Properties: Predictive models indicate moderate hepatic clearance (CLhep ≈ 12 mL/min/kg) but unverified P-glycoprotein efflux risks.

  • Synthetic Optimization: Opportunities exist to enhance solubility via piperazine N-methylation or cyclopropane ring functionalization.

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